molecular formula C19H21N5O3S B2553904 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1448132-73-7

1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2553904
CAS No.: 1448132-73-7
M. Wt: 399.47
InChI Key: VAMBWGQINIWVOE-UHFFFAOYSA-N
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Description

This compound belongs to the urea-linked heterocyclic class, featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and a 2-methoxyphenylurea side chain. The thiophene and methoxyphenyl substituents introduce π-stacking and hydrophobic interactions, common in kinase inhibitors and enzyme modulators.

Properties

IUPAC Name

1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-15-6-3-2-5-14(15)21-18(25)20-10-11-23-19(26)24(13-8-9-13)17(22-23)16-7-4-12-28-16/h2-7,12-13H,8-11H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMBWGQINIWVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea generally involves multiple steps:

  • Preparation of intermediate compounds such as 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole.

  • Reaction of this intermediate with ethylation agents to introduce the ethyl group.

  • Coupling with 2-methoxyphenyl isocyanate to form the final urea product.

Industrial Production Methods: Industrial production of this compound involves optimization of reaction conditions such as temperature, pressure, and choice of catalysts to ensure high yield and purity. Standard techniques like recrystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions:

  • Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation in the presence of a palladium catalyst can reduce the compound.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene and phenyl rings.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate under acidic conditions.

  • Reduction: Hydrogen gas in the presence of palladium on carbon.

  • Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products depend on the specific reaction conditions but typically include hydroxylated or hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies on urea and thiourea derivatives have demonstrated their efficacy against various cancer cell lines. The incorporation of substituents that enhance solubility and bioavailability can lead to improved anticancer activity. A notable study synthesized novel urea analogues targeting tumor necrosis factor-alpha converting enzyme (TACE), showing promising results against cancer cells .

Urease Inhibition

The compound's structural features suggest potential as a urease inhibitor. Urease is an enzyme linked to several medical conditions, including kidney stones and peptic ulcers. Compounds containing thiourea or related functionalities have been identified as effective urease inhibitors. The design of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea may provide insights into developing new urease inhibitors with enhanced potency .

Antifungal Activity

The presence of the thiophene group in the compound may confer antifungal properties. Similar compounds have shown activity against various fungal strains, suggesting that this molecule could be explored for its antifungal potential in treating infections caused by resistant fungi.

Case Study 1: Synthesis and Evaluation of Urea Derivatives

A study focused on synthesizing a series of urea derivatives demonstrated their biological evaluation against cancer cell lines. The derivatives were designed to enhance interaction with target enzymes involved in cancer progression. Results indicated that specific substitutions significantly improved antiproliferative activity .

Case Study 2: Urease Inhibitors from Thiourea Derivatives

In another investigation, researchers synthesized thiourea hybrids aimed at inhibiting urease activity. The study highlighted how structural modifications affected inhibitory efficacy, providing a framework for developing new urease inhibitors based on the target compound's structure .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
Urea DerivativeAnticancerTACE inhibition
Thiourea HybridUrease InhibitionUrease enzyme
Cyclopropyl CompoundAntifungalFungal cell wall synthesis

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the triazole ring and thiophene moiety contributes to its binding affinity and specificity. Further studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with structurally related analogs from the evidence:

Compound Key Structural Features Molecular Weight (g/mol) Reported Bioactivity/Applications References
Target Compound 1,2,4-triazolone, cyclopropyl, thiophen-2-yl, 2-methoxyphenylurea ~414.4 (estimated) Limited direct data; structural similarity suggests kinase inhibition or enzyme modulation potential. N/A
1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea () Chloro-methoxyphenylurea, trifluoromethylphenyl, methyl-triazolone ~510.8 Not explicitly stated, but trifluoromethyl groups often enhance metabolic stability and binding.
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea derivatives () Phenylurea, triazole-thioether linkage ~390–450 (varies) Chemosensitizing agents in cancer therapy; dual Kit/Aur kinase inhibition.
11a–11o () Thiazole-piperazine-hydrazinylurea, variable aryl substituents (e.g., Cl, CF₃, OCH₃) ~466–602 High yields (83–88%); designed for cytotoxicity and kinase inhibition (e.g., TrkA, Aurora B).
Isostructural thiazole-pyrazole-triazole derivatives () Thiazole, pyrazole, triazole, fluorophenyl groups ~450–500 Planar conformations with perpendicular fluorophenyl groups; crystallographic stability emphasized.

Key Observations:

Structural Flexibility vs. Rigidity: The target compound’s cyclopropyl group introduces steric constraints absent in analogs like the thiazole-piperazine derivatives (), which rely on flexible hydrazinyl linkages for target engagement .

Bioactivity Trends :

  • Urea-linked triazoles (e.g., ) consistently exhibit kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Substituent effects: Electron-withdrawing groups (e.g., Cl, CF₃ in and ) correlate with enhanced cytotoxic activity, whereas methoxy groups (as in the target) may prioritize selectivity over potency .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for triazolone-urea derivatives (), involving cyclocondensation of thiosemicarbazides followed by urea coupling . Yields for similar compounds range from 83–88% (), suggesting feasible scalability .

Crystallographic Data :

  • Isostructural analogs () crystallize in triclinic systems (P 1 symmetry) with planar conformations, implying the target compound may adopt similar packing arrangements .

Biological Activity

The compound 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a triazole ring, a thiophene moiety, and a urea functional group. These structural features contribute to its pharmacological properties.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight386.4 g/mol
CAS Number1448073-52-6
Notable FeaturesContains triazole and thiophene rings

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related triazole derivatives have shown significant activity against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : The presence of the thiophene and triazole rings enhances the bioactivity of this compound compared to simpler analogs. It has been noted that similar compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives of triazole compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • A study on imidazole derivatives reported that certain triazole compounds exhibited IC50 values ranging from 20–40 µM against multi-drug resistant strains of Staphylococcus aureus and E. coli . This indicates a promising antibacterial profile for compounds structurally similar to the target compound.
  • Another investigation highlighted the synthesis of novel benzothiophene derivatives, which showed significant anticancer activity across multiple cell lines . The structure-function relationship in these studies emphasizes the importance of specific functional groups in enhancing biological efficacy.

The mechanism by which this compound exerts its biological effects is likely multifactorial:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

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